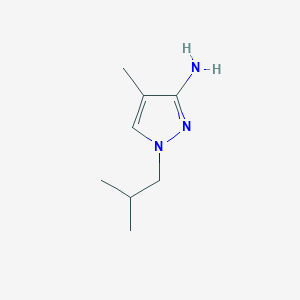
4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This specific compound has a methyl group attached to the nitrogen at position 1 and an isobutyl group at position 2, making it a unique derivative of pyrazole.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine can be achieved through various methods. One common approach involves the cyclization of hydrazines with 1,3-diketones. For instance, the reaction between 2-methyl-2-butanone and hydrazine hydrate under acidic conditions can yield the desired pyrazole derivative. The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid, with the mixture being heated to reflux for several hours.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. Purification of the final product is usually achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Alkylated or acylated pyrazole derivatives.
科学的研究の応用
4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and dyes.
作用機序
The mechanism of action of 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.
類似化合物との比較
Similar Compounds
1H-pyrazol-3-amine: Lacks the methyl and isobutyl groups, making it less hydrophobic.
4-methyl-1H-pyrazol-3-amine: Similar structure but without the isobutyl group.
1-(2-methylpropyl)-1H-pyrazol-3-amine: Similar structure but without the methyl group.
Uniqueness
4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine is unique due to the presence of both the methyl and isobutyl groups, which can influence its chemical reactivity, solubility, and biological activity. These substituents can enhance the compound’s ability to interact with hydrophobic pockets in biological targets, potentially increasing its efficacy as a bioactive molecule.
特性
分子式 |
C8H15N3 |
|---|---|
分子量 |
153.22 g/mol |
IUPAC名 |
4-methyl-1-(2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H15N3/c1-6(2)4-11-5-7(3)8(9)10-11/h5-6H,4H2,1-3H3,(H2,9,10) |
InChIキー |
UBHRYMGGWUODRP-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1N)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


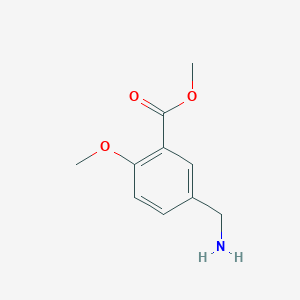
![1-[(Tert-butoxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13205666.png)
![6-Propyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13205670.png)
![tert-butyl N-{[2-(methylamino)-1,3-thiazol-4-yl]methyl}carbamate](/img/structure/B13205672.png)
![2-[3-(Aminomethyl)-1,1-dioxo-1lambda6-thiolan-3-yl]-2-hydroxyacetaldehyde](/img/structure/B13205676.png)





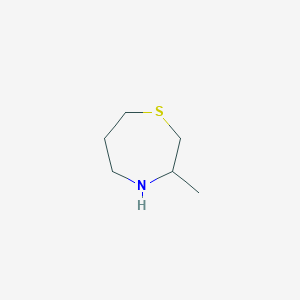
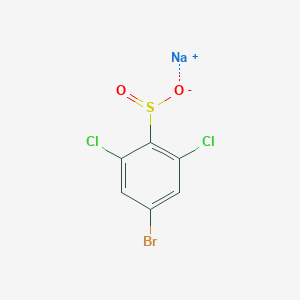
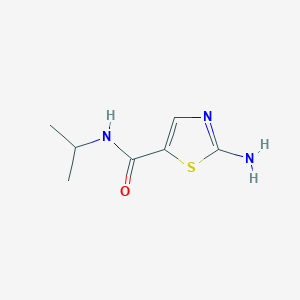
![Benzyl 2-tert-butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13205741.png)
